molecular formula C7H5Cl2FO B1442953 2,6-Dichloro-3-fluoroanisole CAS No. 1803784-14-6

2,6-Dichloro-3-fluoroanisole

Cat. No.: B1442953
CAS No.: 1803784-14-6
M. Wt: 195.01 g/mol
InChI Key: AHYDZWBCRPKYER-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-fluoroanisole is an organic compound with the chemical formula C7H5Cl2FO. It is a halogenated derivative of anisole, characterized by the presence of two chlorine atoms and one fluorine atom on the benzene ring. This compound is primarily used as an intermediate in organic synthesis, contributing to the production of various materials, pharmaceuticals, and agrochemicals .

Mechanism of Action

Target of Action

It is often used as an intermediate in organic synthesis , implying that its targets could be various depending on the specific reactions it is involved in.

Mode of Action

2,6-Dichloro-3-fluoroanisole can act as a reagent or catalyst in organic synthesis reactions . It can participate in substitution reactions, acylation reactions, and coupling reactions . The exact mode of action would depend on the specific reaction conditions and the other reactants involved.

Biochemical Analysis

Biochemical Properties

2,6-Dichloro-3-fluoroanisole plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary, but they often involve binding to specific sites on enzymes or proteins, leading to changes in their activity. For instance, this compound may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic pathways and cellular processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound may lead to alterations in the expression of specific genes, which in turn can impact cellular functions such as proliferation, differentiation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Over time, this compound may degrade, leading to changes in its biological activity. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may have minimal or beneficial effects, while at higher doses, it can cause toxic or adverse effects. Studies have shown that there are threshold effects, where the impact of this compound becomes more pronounced at certain concentrations. High doses of this compound can lead to significant changes in cellular function and overall health .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound may affect the activity of enzymes involved in the detoxification process, leading to changes in the levels of certain metabolites. These interactions can have significant implications for cellular metabolism and overall health .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with specific transporters or binding proteins, influencing its localization and accumulation. The distribution of this compound within different cellular compartments can affect its activity and function .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within different subcellular compartments can influence its interactions with other biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-3-fluoroanisole typically involves the chlorination and fluorination of phenol. The process begins with the chlorination of phenol to produce 2,6-dichlorophenol, which is then subjected to fluorination to yield the final product .

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a multi-step process involving the use of chlorinating and fluorinating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-3-fluoroanisole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce biaryl compounds .

Scientific Research Applications

2,6-Dichloro-3-fluoroanisole is utilized in various scientific research applications, including:

Comparison with Similar Compounds

    2,6-Dichloroanisole: Lacks the fluorine atom, resulting in different reactivity and applications.

    3,5-Dichloro-4-fluoroanisole: Has a different substitution pattern, affecting its chemical properties and uses.

Uniqueness: 2,6-Dichloro-3-fluoroanisole is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it valuable in various synthetic and research applications.

Properties

IUPAC Name

1,3-dichloro-4-fluoro-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2FO/c1-11-7-4(8)2-3-5(10)6(7)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYDZWBCRPKYER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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